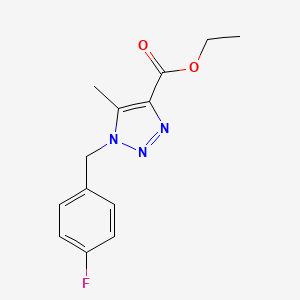

![molecular formula C11H5ClF6N2O B1303986 5-[3,5-双(三氟甲基)苯基]-3-(氯甲基)-1,2,4-噁二唑 CAS No. 287198-14-5](/img/structure/B1303986.png)

5-[3,5-双(三氟甲基)苯基]-3-(氯甲基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

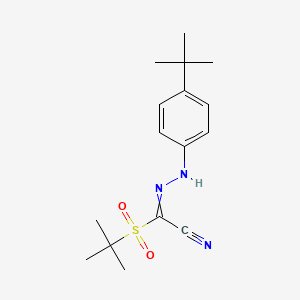

The compound 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of trifluoromethyl groups and a chloromethyl group suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in several studies. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite leads to difluoromethylenated oxadiazole-containing compounds . Another study describes the synthesis of 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a versatile condensing agent for various syntheses . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural studies on trifluoromethyl substituted oxadiazoles reveal that the electronic properties of the fluorine atoms significantly influence the solid-state structure, leading to various intra- and intermolecular interactions . These interactions are crucial for understanding molecular recognition and supramolecular assembly in fluorine-containing compounds.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazoles can be diverse. For example, reactions with KCN can lead to acetonitriles and alkanes through a non-reductive decyanation pathway . Additionally, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the potential chemical transformations that 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole could undergo.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups has been shown to enhance the electron affinity of aromatic oxadiazole chromophores, as evidenced by the study of luminescent copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments . The physical properties such as thermal stability and sensitivities of related compounds have been assessed using differential scanning calorimetry and standardized tests . These properties are essential for determining the suitability of the compound for various applications.

科学研究应用

改进的合成和材料特性

- 5-[3,5-双(三氟甲基)苯基]-3-(氯甲基)-1,2,4-噁二唑衍生物在改进的合成方法中展现出有希望的特性,提供了一个更高效的途径来创建全氟烷基取代的1,3,4-噁二唑。这些化合物在生成相应的1,2,4-三唑方面起着关键作用,由于其结构和热力学特性,在各种工业应用中具有价值(Grünebaum等,2016)。

材料科学和聚合物研究

- 该化合物对于开发新材料如全氟聚(1,3,4-噁二唑-醚-酰亚胺)至关重要。这些材料表现出卓越的特性,如在各种有机溶剂中高溶解度,微观级别上平滑的表面纹理,以及优异的热稳定性,使其适用于先进材料应用(Hamciuc, Hamciuc, & Brumǎ, 2005)。

- 同样,含有5-[3,5-双(三氟甲基)苯基]-3-(氯甲基)-1,2,4-噁二唑片段的共聚(芳基醚)用于增强材料中的电子亲和力,这对于需要高效能量转移和分子结构稳定性的器件的发展至关重要(Chen & Chen, 2004)。

先进合成和功能材料

- 该化合物的独特结构被利用来生成含二氟甲亚甲基的1,2,4-噁二唑化合物,这些化合物由于其独特的反应性和形成多样功能材料的能力,在各种化工行业中具有潜在应用(Yang et al., 2007)。

- 5-[3,5-双(三氟甲基)苯基]-3-(氯甲基)-1,2,4-噁二唑的多功能性也展示在合成具有噁二唑基团的新型聚苯烯中,作为荧光化学传感器,突显了其在先进传感材料开发中的作用(Zhou et al., 2005)。

未来方向

属性

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOPGSAXEAUWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381723 |

Source

|

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |

CAS RN |

287198-14-5 |

Source

|

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287198-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

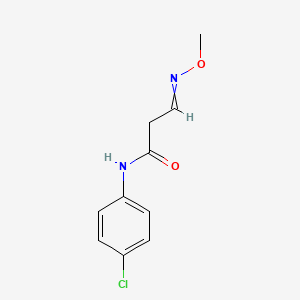

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

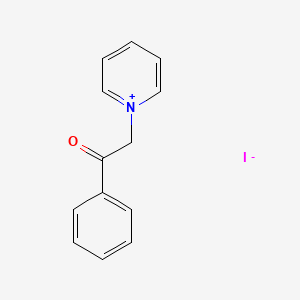

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)